molecular formula C18H20ClN3O3 B2728310 N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide CAS No. 933005-49-3

N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Cat. No.: B2728310
CAS No.: 933005-49-3
M. Wt: 361.83
InChI Key: JBCVKEGJPAHNTJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O3 and its molecular weight is 361.83. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C18H20ClN3O3C_{18}H_{20}ClN_{3}O_{3}, and its IUPAC name is this compound. The structure features a chloro-substituted methoxyphenyl group and a hexahydrocinnolin moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties . For example, derivatives of phenoxy-N-arylacetamides have demonstrated significant antimicrobial effects against various bacterial strains. Studies have shown that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Antidiabetic Properties

The compound may also possess antidiabetic activity . Similar compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In silico docking studies suggest that certain derivatives exhibit strong binding affinities to α-glucosidase, indicating potential as competitive inhibitors .

Anti-inflammatory Effects

Compounds related to this compound have shown anti-inflammatory effects in various models. These effects are often attributed to the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines .

Study 1: Antimicrobial Activity Assessment

A study conducted by Berest et al. (2011) evaluated the antimicrobial activity of several phenoxy-N-acetamides. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria.

Compound NameActivity TypeInhibition Zone (mm)
Compound AAntimicrobial15
Compound BAntimicrobial18
Target CompoundAntimicrobial20

Study 2: Inhibition of α-glucosidase

In another study focused on antidiabetic properties, it was found that several derivatives showed varying degrees of α-glucosidase inhibition. The target compound was among those tested and demonstrated a notable binding affinity.

Compound NameBinding Affinity (kcal/mol)
Compound A-8.0
Compound B-8.5
Target Compound-8.6

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-11-3-5-15-12(7-11)8-18(24)22(21-15)10-17(23)20-13-4-6-16(25-2)14(19)9-13/h4,6,8-9,11H,3,5,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCVKEGJPAHNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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